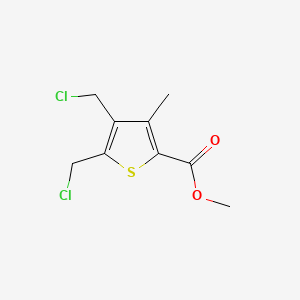
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structural features, which include two chloromethyl groups and a methyl ester group attached to the thiophene ring. These functional groups make it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate typically involves the chloromethylation of methyl thiophene-2-carboxylate. One common method includes the reaction of methyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate
- 4,5-bis(chloromethyl)-1-methyl-1,2,3-triazole
Uniqueness
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of both chloromethyl and methyl ester groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, allowing for a broader range of applications in various fields.
Propiedades
IUPAC Name |
methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-5-6(3-10)7(4-11)14-8(5)9(12)13-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSSQPGLCEQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CCl)CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699038 |
Source


|
| Record name | Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-75-1 |
Source


|
| Record name | Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
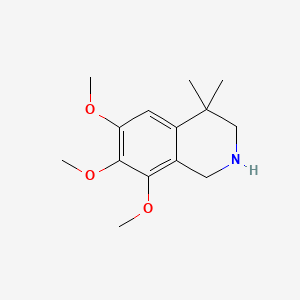



![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
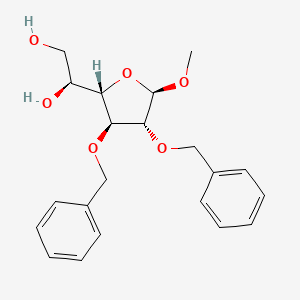
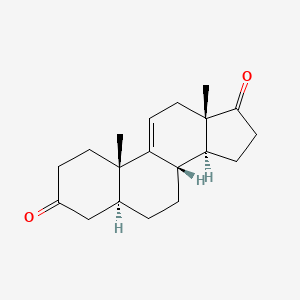
![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
![(3S,6aR,6bS,11aS,11bR)-9-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,11,11a-dodecahydro-1H-benzo[a]fluoren-5-one](/img/structure/B578841.png)
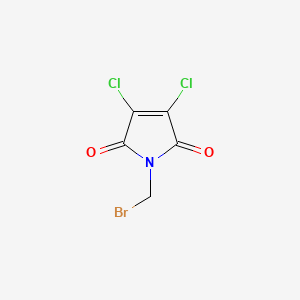
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)
